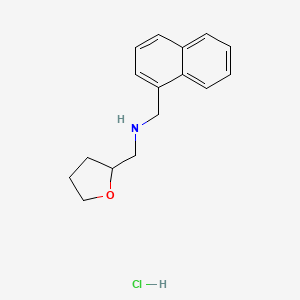![molecular formula C21H24N2O4 B5482887 1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5482887.png)
1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one, also known as MFP-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule has a unique chemical structure that makes it a promising candidate for drug design and development.
Mécanisme D'action
The mechanism of action of 1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one is not fully understood, but it is believed to act as a dopamine D2 receptor agonist and a histone deacetylase inhibitor. By binding to the dopamine D2 receptor, 1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one can modulate the release of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation. By inhibiting histone deacetylase, 1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one can modify the epigenetic landscape of cells, which can lead to changes in gene expression and cell behavior.
Biochemical and Physiological Effects:
1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one has been shown to have various biochemical and physiological effects in different cell types and animal models. In neuronal cells, 1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one can increase the release of dopamine and modulate the activity of dopaminergic neurons. In cancer cells, 1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one can induce apoptosis and inhibit cell proliferation. In animal models, 1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one can improve motor function and reduce the symptoms of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one in lab experiments is its unique chemical structure, which makes it a versatile tool for drug design and development. 1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one can be modified to improve its pharmacological properties and to target specific receptors or enzymes. However, one of the limitations of using 1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one. One direction is to investigate its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to explore its use as a scaffold for the development of new drug candidates with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one and to determine its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one involves the reaction of 3-methoxyphenylacetic acid with furan-2-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperidin-4-amine and pyrrolidin-2-one to form the final product. The synthesis of 1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug design. In neuroscience, 1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one has been shown to have a high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease. In cancer research, 1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug design, 1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one has been used as a scaffold for the development of new drug candidates with improved pharmacological properties.
Propriétés
IUPAC Name |
1-[1-[5-(3-methoxyphenyl)furan-2-carbonyl]piperidin-4-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-17-5-2-4-15(14-17)18-7-8-19(27-18)21(25)22-12-9-16(10-13-22)23-11-3-6-20(23)24/h2,4-5,7-8,14,16H,3,6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFWJKNKPCCQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(O2)C(=O)N3CCC(CC3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}pyridin-3-yl)ethanone](/img/structure/B5482810.png)
![(3S*,5R*)-1-(3-fluorobenzyl)-5-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5482820.png)
![2-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B5482822.png)
![N-methyl-1-(2-methylbenzyl)-N-[2-(1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5482824.png)
![ethyl 4-{[(3-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5482829.png)


![4-tert-butyl-2-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylmethyl)phenol](/img/structure/B5482841.png)
![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5482848.png)
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5482851.png)
![2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-N-isopropylacetamide](/img/structure/B5482858.png)
![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5482867.png)
![5-[(4-bromo-2-thienyl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5482892.png)
